molecular formula C6H7N5O B1436491 9-Methylguanine CAS No. 5502-78-3

9-Methylguanine

Katalognummer: B1436491
CAS-Nummer: 5502-78-3
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: UUWJNBOCAPUTBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

9-Methylguanine is a derivative of guanine, one of the four nucleobases in the nucleic acids DNA and RNA. It is a small molecule with the chemical formula C6H7N5O and a molecular weight of 165.15 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 9-Methylguanine can be synthesized through the methylation of guanine. One common method involves the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Reaktionstypen: 9-Methylguanin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Oxidation: Eine bedeutende Reaktion ist die Oxidation von 9-Methylguanin durch Singulett-Sauerstoff (O2). Diese Reaktion kann zur Bildung von 8-Oxo-9-methylguanin führen, einem Produkt, das für die Untersuchung oxidativer DNA-Schäden relevant ist .

Reduktion: Reduktionsreaktionen von 9-Methylguanin sind weniger verbreitet, können aber unter kontrollierten Bedingungen mit Reduktionsmitteln wie Natriumborhydrid erzielt werden.

Substitution: Substitutionsreaktionen beinhalten oft den Austausch der Methylgruppe gegen andere funktionelle Gruppen. Zum Beispiel kann eine nukleophile Substitution mit Reagenzien wie Natriumazid erfolgen, was zur Bildung von 9-Azido-Guanin-Derivaten führt .

Häufige Reagenzien und Bedingungen:

    Oxidation: Singulett-Sauerstoff, Wasserstoffperoxid und andere Oxidationsmittel.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Natriumazid, Alkylhalogenide.

Hauptprodukte:

    Oxidation: 8-Oxo-9-methylguanin.

    Reduktion: Reduzierte Formen von 9-Methylguanin.

    Substitution: Verschiedene substituierte Guaninderivate.

Wissenschaftliche Forschungsanwendungen

DNA Repair Mechanisms

9-Methylguanine plays a significant role in studying DNA repair mechanisms, particularly concerning O6^6-methylguanine-DNA methyltransferase (MGMT). MGMT is a critical enzyme involved in repairing alkylated DNA, and research has shown that 9MG can influence the activity and expression of this enzyme:

  • Study Findings : Research indicates that the presence of this compound can affect mutagenic frequencies in bacterial models, such as Escherichia coli, by altering DNA repair pathways .
  • Case Study : In experiments with C3HeB/FeJ mice, it was observed that treatment with alkylating agents led to differential tumor prevalence based on MGMT status, suggesting that 9MG could be utilized to understand and manipulate these pathways for therapeutic purposes .

Cancer Therapeutics

The potential use of this compound in cancer therapy is being explored, especially concerning its interactions with chemotherapeutic agents:

  • Mechanism : The compound has been studied for its ability to sensitize cancer cells to alkylating agents by inhibiting MGMT activity. This inhibition can lead to increased DNA damage and enhanced efficacy of treatments .
  • Clinical Implications : Disulfiram, a drug known for its effects on alcohol dependence, has been shown to inhibit MGMT activity in glioblastoma cells, thereby increasing susceptibility to alkylating agents when combined with 9MG .

Biomolecular Simulations

This compound is also utilized in computational studies and biomolecular simulations:

  • Research Focus : Studies have employed molecular dynamics simulations to understand the behavior of 9MG within nucleic acids, providing insights into its structural properties and interactions with other nucleobases .
  • Experimental Studies : The gas-phase behavior of this compound has been investigated using theoretical methods combined with experimental data to elucidate its rotameric forms and stability .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
DNA RepairAlters mutagenic frequencies; affects MGMT activity
Cancer TherapeuticsSensitizes cancer cells to alkylating agents; enhances treatment efficacy
Biomolecular SimulationsInsights into structural properties and interactions

Wirkmechanismus

The mechanism of action of 9-Methylguanine involves its interaction with nucleic acids and proteins. It can form hydrogen bonds with complementary bases, influencing DNA and RNA structures. In oxidative reactions, this compound undergoes hydroxylation, leading to the formation of 8-oxo-9-methylguanine, which can cause mutations if not repaired .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific methylation at the ninth position, which influences its chemical reactivity and biological interactions. This methylation alters its hydrogen bonding patterns and its susceptibility to oxidative damage, making it a valuable compound for studying DNA methylation and oxidative stress .

Eigenschaften

IUPAC Name

2-amino-9-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJNBOCAPUTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049318
Record name 9-Methylguanine
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5502-78-3
Record name 9-Methylguanine
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Record name 9-Methylguanine
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Record name 9-Methylguanine
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Record name 9-Methylguanine
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Record name 2-amino-1,9-dihydro-9-methyl-6H-purin-6-one
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Record name 9-METHYLGUANINE
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Synthesis routes and methods

Procedure details

1-Methyl-5-(thiocarbamoyl)amino-1H-imidazole-4-carboxamide (3.98 g, 20 mM) was dissolved in 1N sodium hydroxide (160 ml). Copper acetate, H2O (4.6 g, 23 mM) was added and the reaction mixture as then refluxed for 1 hour. After cooling to 50° C. the formed copper sulphide was filtered off. The filtrate was acidified with acetic acid to pH 5.0. The resulting product was filtered off at 25° C. washed with water and dried. Hereby was isolated 3.16 g (96%) of the title compound as a white powder, mp. >300° C. 13C-NMR(1N NaOD) δppm: 170.7; 163.6; 154.0, 141.4; 120.0; 32.2.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9-methylguanine?

A1: this compound has a molecular formula of C6H7N5O and a molecular weight of 165.16 g/mol. [] (https://www.semanticscholar.org/paper/26e55791a32e6c846f31c33c555598ca409065e8)

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques are valuable for characterizing this compound, including:

  • NMR Spectroscopy: Provides information on the structure, dynamics, and interactions of this compound in solution. [, , ] (https://www.semanticscholar.org/paper/52bb5e3202770a19789f83f552e7d0f4c4ef7213) (https://www.semanticscholar.org/paper/d22757830028f6dd2ca3815760edb3700d26f1f1)
  • IR and Raman Spectroscopy: Useful for identifying different tautomers and rotamers of this compound, particularly in gas-phase and matrix isolation studies. [, , ] (https://www.semanticscholar.org/paper/e2488ad0858e9bb683c0feebaea2bcd9f7a47693) (https://www.semanticscholar.org/paper/9f63c7352e4215d8e01bb2b3b7aa1e4a4ddd6ddc)
  • UV-Vis Spectroscopy: Used to investigate electronic transitions and interactions of this compound, particularly in the context of photochemistry and DNA damage. [, , , ] (https://www.semanticscholar.org/paper/7ca7eae31500604adfe35487b4c41aa8eaf20a68) (https://www.semanticscholar.org/paper/04fb3c8db75bc26abd295b5252b7a22af86f9bff)

Q3: How does methylation at the N9 position influence the spectroscopic properties of guanine?

A3: Methylation at the N9 position of guanine leads to distinct shifts in its spectroscopic signatures:

  • NMR: Changes in chemical shifts of protons, particularly H8 and amino group protons, compared to unmethylated guanine are observed. []
  • IR: Perturbations in vibrational frequencies associated with the purine ring system and the N9-methyl group are evident. [, ]

Q4: How does this compound interact with amino acids?

A4: this compound interacts with amino acids primarily through hydrogen bonding. Acrylamide, mimicking the amide side chain of asparagine and glutamine, forms a stable dimer with this compound via two hydrogen bonds: C6=O(this compound)···H—N(acrylamide) and N1—H(this compound)···O(acrylamide). []

Q5: How does the reactivity of this compound differ from guanine in the context of singlet oxygen oxidation?

A5: While both guanine and this compound undergo singlet oxygen oxidation, their reactivity and initial products differ. This compound, in its radical cation form, primarily yields an 8-peroxide intermediate upon reaction with singlet oxygen. In contrast, neutral guanine is believed to first form a 4,8-endoperoxide. [, ] This difference highlights the impact of methylation and ionization state on guanine's susceptibility to oxidation.

Q6: What is the role of protonation and deprotonation in the singlet oxygen oxidation of this compound?

A6: Protonation and deprotonation significantly influence the singlet oxygen oxidation pathway of this compound: [] - Protonated this compound: Oxidation proceeds via a concerted cycloaddition, leading to a 5,8-endoperoxide intermediate. - Deprotonated this compound: Oxidation follows a stepwise mechanism, forming an 8-peroxide that rearranges into a 4,8-endoperoxide.

Q7: What are the key factors influencing the stability of metal complexes with this compound?

A7: Several factors govern the stability of metal complexes with this compound: [, ]

    Q8: How is computational chemistry being used to understand this compound interactions and reactions?

    A8: Computational chemistry plays a crucial role in elucidating this compound chemistry:

    • Structure Prediction: Determining stable conformations, tautomers, and rotamers of this compound and its complexes. [, , , , , ]
    • Reaction Mechanism Elucidation: Mapping reaction pathways, identifying transition states, and calculating energy barriers for reactions involving this compound. [, , , ]
    • Interaction Energy Calculations: Quantifying the strength of hydrogen bonding and other intermolecular interactions in this compound complexes. [, , , ]
    • Solvent Effects: Evaluating the impact of solvation on the stability and reactivity of this compound and its complexes. [, , ]
    • Spectroscopic Property Prediction: Calculating vibrational frequencies, electronic transitions, and other spectroscopic parameters to assist in experimental characterization. [, , ]

    Q9: What computational methods are commonly employed in studying this compound?

    A9: Various computational methods are utilized, often in a complementary manner, to study this compound, including:

    • Density Functional Theory (DFT): A widely used method for ground-state electronic structure calculations, geometry optimizations, and energy evaluations. [, , , , , ]
    • Møller-Plesset Perturbation Theory (MP2): Used to account for electron correlation effects, often providing more accurate energetics compared to DFT. [, , ]
    • Coupled Cluster Theory (CCSD(T)): A highly accurate method for energy calculations and benchmarking other methods. [, , , ]
    • Molecular Mechanics (MM): Used for studying large systems or performing molecular dynamics simulations. []

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